molecular formula C26H40O3 B14796356 5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

Cat. No.: B14796356
M. Wt: 400.6 g/mol
InChI Key: HHGRMHMXKPQNGF-AAMRAYDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol involves multiple steps, including the formation of key intermediates and the use of specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, alkyne, and cyclohexane rings .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for achieving optimal results .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities .

Mechanism of Action

The mechanism of action of 5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol include other indenylidene derivatives and cyclohexane-1,3-diol analogs. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness: What sets this compound apart is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

IUPAC Name

5-[2-[(7aR)-1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

InChI

InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/t18?,21?,22?,23?,24?,26-/m1/s1

InChI Key

HHGRMHMXKPQNGF-AAMRAYDJSA-N

Isomeric SMILES

CC(CC#CC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3)O)O)C

Canonical SMILES

CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.